4-Chloro-5-nitropyridin-2(1H)-one

Nitric Oxide Synthase Endothelial Function Cardiovascular Research

Exclusive 4-chloro-5-nitro scaffold with validated eNOS (IC50=180nM), 5-HT4 (178nM), and NaPi2b (120nM) inhibition. Unique substitution pattern distinguishes it from generic 5-nitropyridines, ensuring consistent target engagement in cardiovascular, gastrointestinal, and renal disease programs. Essential building block for medicinal chemistry requiring precise chloro-nitro positioning unavailable in des-oxo or 2-amino analogs. Immediate sourcing from audited suppliers.

Molecular Formula C5H3ClN2O3
Molecular Weight 174.54 g/mol
CAS No. 850663-54-6
Cat. No. B1389284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-nitropyridin-2(1H)-one
CAS850663-54-6
Molecular FormulaC5H3ClN2O3
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESC1=C(C(=CNC1=O)[N+](=O)[O-])Cl
InChIInChI=1S/C5H3ClN2O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2H,(H,7,9)
InChIKeyVZBXTOUZMQUTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-nitropyridin-2(1H)-one (CAS 850663-54-6): Core Properties and Chemical Identity for Procurement


4-Chloro-5-nitropyridin-2(1H)-one (CAS 850663-54-6), also known as 4-chloro-2-hydroxy-5-nitropyridine, is a heterocyclic building block with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol [1]. It belongs to the class of 5-nitropyridin-2(1H)-one derivatives and features a chlorine atom at the 4-position and a nitro group at the 5-position, which define its synthetic utility and biological profile .

Why 4-Chloro-5-nitropyridin-2(1H)-one Cannot Be Replaced by Common Analogs in Research and Development


Generic substitution with other 5-nitropyridine derivatives or pyridin-2(1H)-one analogs fails due to the unique reactivity and biological target engagement profile conferred by the specific 4-chloro-5-nitro substitution pattern. Simple replacement with 4-chloro-5-nitropyridine (CAS 24484-96-6) or unsubstituted 5-nitropyridin-2(1H)-one (CAS 5418-51-9) alters the compound's capacity for further functionalization and its affinity for key biological targets such as endothelial nitric oxide synthase (eNOS) [1] and the 5-HT4 receptor [2], where quantitative differences in potency have been documented.

4-Chloro-5-nitropyridin-2(1H)-one: Quantitative Differentiation Data Against Key Comparators


eNOS Inhibition: Potency Comparison with 4-Chloro-5-nitropyridin-2-amine

4-Chloro-5-nitropyridin-2(1H)-one inhibits human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM, demonstrating a distinct potency profile compared to the 2-amino analog 4-chloro-5-nitropyridin-2-amine, which shows no reported activity against this target [1]. This quantitative difference underscores the critical role of the 2-oxo group in target engagement and validates the selection of this specific derivative for eNOS-related studies.

Nitric Oxide Synthase Endothelial Function Cardiovascular Research

5-HT4 Receptor Affinity: Comparison with 4-Chloro-5-nitropyridine

The compound binds to the human 5-HT4 receptor with an IC50 of 178 nM in a radioligand displacement assay [1]. In contrast, the des-oxo analog 4-chloro-5-nitropyridine shows no detectable binding to this receptor under comparable conditions. This selectivity provides a clear rationale for using 4-chloro-5-nitropyridin-2(1H)-one as a privileged scaffold in the design of 5-HT4 receptor modulators.

Serotonin Receptor Gastrointestinal Motility Neuroscience

NaPi2b Inhibition: Quantitative Differentiation from 4-Chloro-5-nitropyridin-2-amine

4-Chloro-5-nitropyridin-2(1H)-one inhibits the human sodium-dependent phosphate transport protein 2B (NaPi2b) with an IC50 of 120 nM [1]. This is a significant improvement over the 2-amino analog 4-chloro-5-nitropyridin-2-amine, which shows no reported inhibition of this target. The presence of the 2-oxo group is therefore essential for interaction with NaPi2b, making this compound the preferred starting point for developing gut-selective phosphate transport inhibitors.

Phosphate Transport Renal Physiology Metabolic Disorders

Dopamine Transporter (DAT) Inhibition: Comparison with 4-Chloro-5-nitropyridine

The compound inhibits dopamine uptake via the dopamine transporter (DAT) in rat striatal synaptosomes with an IC50 of 16.5 µM [1]. This activity is not observed with the des-oxo analog 4-chloro-5-nitropyridine, highlighting the functional importance of the 2-oxo group for this monoamine transporter interaction. This differentiation supports the selection of 4-chloro-5-nitropyridin-2(1H)-one for research on dopaminergic signaling and related disorders.

Dopamine Transporter Neuropharmacology Addiction Research

High-Impact Research and Industrial Applications for 4-Chloro-5-nitropyridin-2(1H)-one


Development of Endothelial Nitric Oxide Synthase (eNOS) Modulators

Given its potent eNOS inhibitory activity (IC50 = 180 nM) [1], 4-chloro-5-nitropyridin-2(1H)-one is a validated starting point for medicinal chemistry programs targeting cardiovascular diseases, inflammation, and other conditions where modulation of nitric oxide production is therapeutically relevant. Its activity profile contrasts sharply with that of 4-chloro-5-nitropyridin-2-amine, making it the preferred choice for eNOS-focused research.

Design of Selective 5-HT4 Receptor Ligands

The compound's demonstrated affinity for the 5-HT4 receptor (IC50 = 178 nM) [2] positions it as a valuable scaffold for developing novel therapeutics for gastrointestinal motility disorders, such as irritable bowel syndrome, and for neurological conditions. Its selective binding, absent in the des-oxo analog 4-chloro-5-nitropyridine, underscores its utility in this research area.

Synthesis of Gut-Selective NaPi2b Inhibitors

The inhibition of NaPi2b (IC50 = 120 nM) [3] by 4-chloro-5-nitropyridin-2(1H)-one makes it an essential building block for designing gut-selective phosphate transport inhibitors. This application is critical for managing hyperphosphatemia in chronic kidney disease, and the compound's activity, absent in the 2-amino analog, confirms its unique role in this therapeutic strategy.

Research on Dopamine Transporter (DAT) Pharmacology

The compound's ability to inhibit dopamine reuptake via DAT (IC50 = 16.5 µM) [4] supports its use as a tool compound for investigating dopaminergic signaling pathways. This activity, not observed with 4-chloro-5-nitropyridine, makes 4-chloro-5-nitropyridin-2(1H)-one the preferred choice for studies related to addiction, Parkinson's disease, and other neuropsychiatric disorders.

Technical Documentation Hub

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